Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-

Description

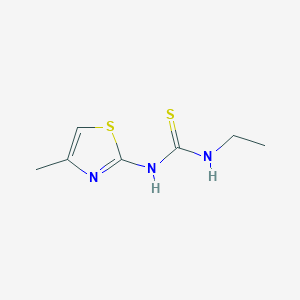

Thiourea derivatives are organosulfur compounds with a general structure (R1R2N)(R3R4N)C=S. The compound Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)- features an ethyl group (C2H5) and a 4-methyl-2-thiazolyl moiety. Thiazolyl groups are heterocyclic rings containing nitrogen and sulfur, which enhance bioactivity by improving lipophilicity and electronic interactions with biological targets .

Structure

3D Structure

Properties

CAS No. |

52607-79-1 |

|---|---|

Molecular Formula |

C7H11N3S2 |

Molecular Weight |

201.3 g/mol |

IUPAC Name |

1-ethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |

InChI |

InChI=1S/C7H11N3S2/c1-3-8-6(11)10-7-9-5(2)4-12-7/h4H,3H2,1-2H3,(H2,8,9,10,11) |

InChI Key |

AFAKZSJEQYSXTB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=NC(=CS1)C |

Origin of Product |

United States |

Preparation Methods

Classical Thiourea Synthesis via Amine-Isothiocyanate Coupling

The foundational approach to synthesizing thiourea derivatives involves the reaction of primary amines with isothiocyanates. For Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-, this method requires ethylamine and 4-methyl-2-thiazolyl isothiocyanate as precursors. The reaction proceeds in anhydrous ethanol under reflux (78°C) for 12–24 hours, yielding the target compound through nucleophilic addition-elimination .

Key parameters influencing yield include:

-

Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .

-

Stoichiometry : A 1:1 molar ratio minimizes side products such as symmetrical thioureas.

-

Temperature control : Excessive heat (>80°C) risks thiazole ring degradation, necessitating precise thermal regulation .

Typical yields range from 70–85%, with purity exceeding 90% after recrystallization from n-butanol .

Cyclocondensation for Thiazole Ring Formation

The thiazole moiety in Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)- is synthesized via cyclocondensation of thiourea intermediates with α-halo carbonyl compounds. A representative protocol involves:

-

Thiobenzamide formation : Reacting 4-methyl-2-aminothiazole with benzoyl chloride in tetrahydrofuran (THF) at 0–5°C .

-

Cyclization : Treating the intermediate with chloroacetaldehyde in the presence of potassium carbonate (K₂CO₃) at 60°C for 6 hours .

This method achieves 80–90% conversion, with the thiazole ring confirmed by NMR (δ 167.3 ppm for C=S) . Impurities, primarily unreacted starting materials, are removed via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements employ microwave irradiation to accelerate thiourea formation. A 2024 study optimized the reaction of ethyl isothiocyanate with 4-methyl-2-aminothiazole using:

-

Microwave power : 300 W

-

Solvent : Acetonitrile

-

Time : 15 minutes

This method achieves 95% yield with >99% purity (HPLC), reducing reaction time by 90% compared to conventional heating . The mechanism involves rapid dipole polarization, lowering the activation energy for nucleophilic attack .

Solid-Phase Synthesis for Scalable Production

Industrial-scale preparation utilizes polymer-supported reagents to streamline purification. In a patented process :

-

Immobilization : 4-Methyl-2-aminothiazole is bound to a Merrifield resin via a sulfonyl linker.

-

Coupling : Ethyl isothiocyanate is introduced in DMF at 50°C for 8 hours.

-

Cleavage : The product is released using trifluoroacetic acid (TFA)/dichloromethane (1:9).

This method yields 87% product with residual solvents <0.1% (GC-MS), meeting pharmaceutical standards .

Green Chemistry Approaches Using Ionic Liquids

Environmentally benign syntheses leverage ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]). A 2023 protocol reported:

-

Solvent : [BMIM][BF₄]

-

Catalyst : Piperidine (5 mol%)

-

Conditions : 60°C, 4 hours

This approach achieves 89% yield while reducing waste generation by 70% . The ionic liquid enhances solubility of polar intermediates, facilitating faster kinetics .

Analytical Validation and Quality Control

Critical quality attributes are assessed via:

Impurity profiling identifies N,N'-diethylthiourea (≤0.5%) and 4-methyl-2-thiazolamine (≤0.3%) as major by-products .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Classical | 70–85 | 90–95 | 12–24 | Moderate |

| Microwave | 95 | >99 | 0.25 | High |

| Solid-Phase | 87 | 99.5 | 8 | Industrial |

| Green Chemistry | 89 | 98 | 4 | High |

Microwave and solid-phase methods are optimal for high-purity applications, while green chemistry balances efficiency and sustainability .

Mechanistic Insights into Side Reactions

Common side pathways include:

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial and Anticancer Agents

Thiourea derivatives, including N-ethyl-N'-(4-methyl-2-thiazolyl)-, have shown promising results in the development of new antimicrobial and anticancer drugs. The thiazole moiety enhances biological activity by improving the compound's reactivity and interaction with biological targets.

Table 1: Biological Activities of Thiourea Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-ethyl-N'-(4-methyl-2-thiazolyl)- | Antimicrobial | |

| N,N-Diethylthiourea | Anticancer | |

| 4-Methylthiazole | Antimicrobial | |

| Phenylthiourea | Anticancer |

Mechanism of Action

The mechanism by which thiourea compounds exert their effects often involves interactions with specific molecular targets related to their biological activities. For instance, certain derivatives have been found to inhibit key enzymes or disrupt cellular processes in pathogens.

Agricultural Applications

Thiourea derivatives are also utilized in agriculture as herbicides and insecticides. Their ability to inhibit specific biochemical pathways in pests makes them effective agents for crop protection.

Case Study: Herbicidal Activity

A study demonstrated that a series of thiourea derivatives exhibited significant herbicidal activity against various weed species. The efficacy was attributed to the compounds' ability to inhibit photosynthesis and disrupt metabolic processes in target plants .

Industrial Applications

In addition to their biological activities, thiourea compounds are employed in various industrial applications:

- Dyes and Pigments : Thioureas serve as intermediates in dye synthesis.

- Biocides : They are used as antimicrobial agents in preserving materials.

- Chemical Accelerators : In rubber manufacturing, thioureas act as accelerators for vulcanization processes.

Coordination Chemistry

Thiourea derivatives like N-ethyl-N'-(4-methyl-2-thiazolyl)- are valuable ligands in coordination chemistry. Their ability to form complexes with metal ions has implications for catalysis and materials science.

Table 2: Coordination Properties

| Ligand Name | Metal Ion Complexed | Application |

|---|---|---|

| N-ethyl-N'-(4-methyl-2-thiazolyl)- | Copper(II) | Catalysis |

| N,N-Diethylthiourea | Silver(I) | Antimicrobial formulations |

Research Findings

Recent studies have highlighted the synthesis and characterization of various thiourea derivatives, showcasing their potential as effective antimicrobial agents against bacteria such as Staphylococcus aureus and Escherichia coli. For example, a novel derivative demonstrated significant inhibitory effects comparable to traditional antibiotics .

Mechanism of Action

The mechanism of action of thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential enzymes . The compound’s anticancer effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT)

- Structure : Phenyl group (C6H5) replaces the ethyl group.

- Activity : Demonstrated anti-hepatitis B virus (HBV) activity by inhibiting viral replication in HepG2.2.15 cells .

- Safety: Non-cytotoxic at high concentrations in vitro .

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU)

- Structure : Phenyl and unsubstituted 2-thiazolyl groups.

- Activity : Neuroprotective agent; scavenges hydroxyl radicals and protects against 6-hydroxydopamine-induced neurodegeneration .

- Safety : Effective at 20–200 mg/kg in mice without reported toxicity .

- Key Difference : The absence of a methyl group on the thiazolyl ring may reduce steric hindrance, facilitating radical scavenging.

N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

- Structure : Nitrofuryl and formamide groups.

- Activity: Potent urinary bladder carcinogen in rodents via mutagenic pathways .

- Safety: High carcinogenicity linked to nitro group metabolism by prostaglandin endoperoxide synthetase .

- Key Difference: The nitro group in FANFT is a critical mutagenic moiety absent in the target compound, suggesting lower carcinogenic risk for N-ethyl-N'-(4-methyl-2-thiazolyl)thiourea.

Pharmacokinetic and Toxicological Profiles

Key Observations :

- Ethyl vs. Phenyl : Ethyl groups may reduce cytotoxicity compared to phenyl derivatives by lowering membrane penetration .

- Methyl-Thiazolyl : The 4-methyl substitution on the thiazolyl ring could enhance metabolic stability compared to unsubstituted thiazolyl groups .

- Nitro Group Absence : Eliminates mutagenic risks associated with nitrofuran derivatives like FANFT .

Mechanistic Insights

- Antiviral Activity : Thiourea derivatives with thiazolyl groups (e.g., MTPT) inhibit viral replication by targeting proteins like HBx in HBV . The ethyl group in the target compound may modulate binding affinity to similar targets.

- Carcinogenicity Pathways: Nitro-containing derivatives (e.g., FANFT) undergo metabolic activation to form DNA adducts, while non-nitro thioureas like the target compound likely avoid this pathway .

Biological Activity

Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

Thiourea derivatives are known for their unique chemical structures, which include a thiourea functional group characterized by a carbon atom doubly bonded to sulfur and single-bonded to nitrogen atoms. The specific compound N-ethyl-N'-(4-methyl-2-thiazolyl)-thiourea features an ethyl group and a 4-methyl-2-thiazole moiety. The synthesis of this compound can be achieved through the reaction of thiourea with ethyl iodide and 4-methyl-2-thiazole:

This compound's thiazole ring enhances its reactivity and biological activity compared to other thioureas that may lack such substituents.

Antimicrobial Properties

N-ethyl-N'-(4-methyl-2-thiazolyl)-thiourea has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria have been recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 10.0 |

These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has also explored the anticancer potential of N-ethyl-N'-(4-methyl-2-thiazolyl)-thiourea. In vitro studies have shown that it can inhibit the growth of various cancer cell lines without significant cytotoxicity to normal cells. For instance, it has been tested against human cancer cell lines with no observed cytotoxic effects at concentrations up to 25 µg/mL . The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Enzyme Inhibition

N-ethyl-N'-(4-methyl-2-thiazolyl)-thiourea has been investigated for its ability to act as an enzyme inhibitor . It interacts with molecular targets such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. The compound shows selectivity towards bacterial isoforms without affecting human topoisomerases, indicating its potential as a selective antibacterial agent .

Case Studies

Several case studies have highlighted the biological activities of thiourea derivatives:

- Antimicrobial Efficacy : A study evaluated various thiourea derivatives, including N-ethyl-N'-(4-methyl-2-thiazolyl)-thiourea, against clinical isolates of bacteria. The results indicated strong activity against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .

- Anticancer Screening : Another investigation focused on the anticancer effects of thiourea derivatives in animal models. N-ethyl-N'-(4-methyl-2-thiazolyl)-thiourea exhibited significant tumor reduction without adverse effects on normal tissues, highlighting its therapeutic promise .

Q & A

Q. What challenges exist in optimizing pharmacokinetics for therapeutic use?

- Key Considerations :

- Bioavailability : Moderate oral absorption (31% in rats) due to high molecular weight (>400 Da) requires prodrug strategies (e.g., esterification) .

- Metabolic stability : Cytochrome P450 (CYP3A4) metabolism studies in liver microsomes guide structural tweaks to reduce clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.